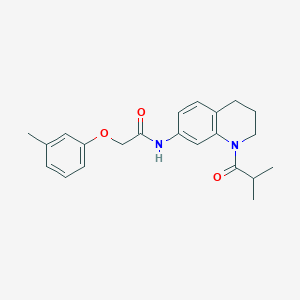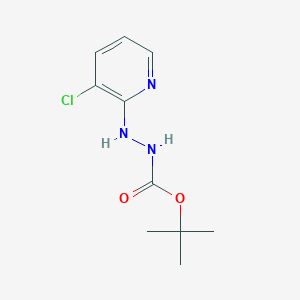
N-(3-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazole ring, a thiadiazole ring, and a furan ring. These rings are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring through a click reaction, a commonly used method for synthesizing triazoles . The thiadiazole ring could be formed through a condensation reaction, and the furan ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the triazole ring could potentially participate in nucleophilic substitution reactions, while the thiadiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings. For example, the compound might have a relatively high melting point and boiling point due to the presence of the aromatic rings .Aplicaciones Científicas De Investigación
Anticancer Activity:
This compound has shown promise in anticancer research. Specifically, it inhibits DVL1 binding, which is relevant in cancer pathways. Through structure-based virtual screening, researchers identified racemic compound RS4690, which exhibited selective DVL1 binding inhibition with an EC₅₀ of 0.74 ± 0.08 μM . Further studies could explore its potential as a targeted therapy for specific cancer types.
Heterocyclic Synthesis:
N-Substituted β-alanines, like our compound, serve as versatile starting materials for synthesizing heterocyclic systems. The pyrimidine skeleton, commonly found in pharmaceuticals, fungicides, and herbicides, can be derived from such precursors. Researchers have synthesized N-(2-substituted phenyl)dihydro-2,4(1H,3H)pyrimidinediones and 2-thiones, confirming their structures via NMR spectra . Further exploration of related derivatives could uncover novel pharmacological applications.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism:
Considering its chemical properties, this compound might interact with TAAR1. TAAR1 agonists have implications in neuropsychiatric disorders and drug addiction. In vivo evaluation using animal models (e.g., DAT-KO rats) could assess its efficacy .
Decorated Diazines:
This compound’s structure aligns with pharmacologically active decorated diazines. While the focus here is on pyrimidines (non-fused substituted forms), exploring its derivatives within this context could reveal clinical applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-7-11(2)9-13(8-10)24-12(3)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-6-26-14/h4-9H,1-3H3,(H,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYDAZRIDHGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434768.png)
![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2434770.png)
![4-(3,5-Difluorophenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2434771.png)

![7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2434775.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2434777.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2434778.png)
![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)
![3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434786.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2434789.png)
